イソエタリンメシル酸塩

概要

説明

イソエタリン メシル酸塩は、気管支拡張剤として使用される医薬品であり、カテコール様薬剤 の一種です。 肺気腫、気管支炎、喘息 などの呼吸器疾患の治療に用いられます .

2. 製法

イソエタリン メシル酸塩の合成には、特定の反応条件が必要です。 私には、産業用の特許取得済み製法へのアクセスはありませんが、化学合成に関する情報提供は可能です。 研究者はさまざまな合成経路を開発してきましたが、一般的な手法の1つは、以下のステップによるものです。

-

カテコールのアルキル化: : イソエタリン メシル酸塩は、イソプロピルブロミド またはイソプロピルイオダイド を用いてカテコールをアルキル化することによって合成されます。 この反応により、カテコールのヒドロキシル基にイソプロピル基が導入されます。

-

メシル化: : 得られた化合物は、次にメタンスルホニルクロリド (MsCl) を用いてメシル化され、イソエタリン メシル酸塩が生成されます。 このステップでは、ヒドロキシル基がメシル基 (メタンスルホネート基) で置換されます。

科学的研究の応用

Clinical Applications

Bronchodilation in Respiratory Disorders

Isoetharine mesylate is primarily employed for its bronchodilatory effects. It acts by stimulating beta-2 adrenergic receptors in the smooth muscles of the airways, leading to relaxation and dilation of bronchial passages. This property makes it effective in managing acute and chronic respiratory conditions, particularly:

- Asthma : Studies have demonstrated significant improvements in lung function following administration of isoetharine mesylate in asthmatic patients, with effects lasting for up to two hours post-inhalation .

- Chronic Obstructive Pulmonary Disease (COPD) : It is also utilized in patients with COPD to alleviate symptoms and improve airflow .

Research Applications

Investigating Pharmacological Mechanisms

Isoetharine mesylate has been utilized in various research contexts:

- In Vivo Studies : In animal models, isoetharine mesylate has been tested for its effects on embryo implantation and as a substrate for metabolic studies involving human sulfotransferases . These studies help elucidate the metabolic pathways and pharmacodynamics of the compound.

- COVID-19 Treatment : Recent investigations have explored isoetharine mesylate as part of multi-drug therapies aimed at addressing respiratory distress associated with COVID-19. Its fast-acting bronchodilator properties make it a candidate for managing acute respiratory symptoms in infected patients .

Case Studies

Clinical Trials and Outcomes

A notable clinical trial investigated the efficacy of isoetharine mesylate through a double-blind, randomized crossover design involving patients with mild asthma. The study assessed lung function before and after inhalation of isoetharine mesylate compared to a placebo, revealing significant improvements in respiratory metrics following treatment . This trial underscores the compound's utility in clinical settings.

Comparative Data Table

To provide a clearer understanding of isoetharine mesylate's applications, the following table compares its uses across different conditions:

作用機序

イソエタリン メシル酸塩は、主にβ-アドレナリン受容体 を介して作用します。 これらの受容体に結合することで、cAMP の生成を刺激し、平滑筋弛緩をもたらします。 この特性により、呼吸器疾患の治療に効果的です。

6. 類似の化合物との比較

イソエタリン メシル酸塩は、その特定の特性で際立っていますが、関連する化合物と比較することが重要です。

イソプロテレノール: 同様の目的で使用される別のβ-アドレナリン作動薬です。

テルブタリン: 気管支拡張作用を持つ選択的β2-アドレナリン受容体作動薬です。

生化学分析

Biochemical Properties

Isoetharine mesylate functions as a beta-2 adrenergic receptor agonist, which means it binds to and activates beta-2 adrenergic receptors in the body . These receptors are primarily found in the smooth muscles of the lungs, where their activation leads to muscle relaxation and bronchodilation . Isoetharine mesylate also interacts with beta-1 adrenergic receptors, although to a lesser extent, which can lead to some beta-1 mediated side effects . The compound increases the activity of adenyl cyclase, which in turn augments the formation of cyclic AMP (cAMP), a crucial secondary messenger in various biochemical pathways .

Cellular Effects

Isoetharine mesylate exerts significant effects on various cell types, particularly those in the respiratory system. By increasing cAMP levels, it promotes the relaxation of bronchial smooth muscle cells, leading to bronchodilation . Additionally, the compound stimulates ciliary activity in the respiratory epithelium, which helps in clearing mucus and other debris from the airways . Isoetharine mesylate also has potential effects on capillary integrity, which may improve overall respiratory function .

Molecular Mechanism

The molecular mechanism of action of isoetharine mesylate involves its binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells . This binding activates adenyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP . The increased levels of cAMP lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in muscle relaxation and bronchodilation . The compound’s interaction with beta-1 adrenergic receptors can also lead to increased heart rate and other cardiovascular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, isoetharine mesylate has been observed to produce maximal bronchodilation within 15 minutes of inhalation . The compound is rapidly metabolized once inhaled, which contributes to its quick onset of action . Its effects are relatively short-lived, necessitating frequent administration for sustained relief . Long-term studies have shown that repeated use of isoetharine mesylate can lead to tolerance, reducing its effectiveness over time .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of isoetharine mesylate vary with dosage. At low doses, the compound effectively induces bronchodilation without significant side effects . At higher doses, it can cause adverse effects such as tachycardia, palpitations, and nausea . These effects are primarily due to the compound’s interaction with beta-1 adrenergic receptors . Toxicity studies have shown that extremely high doses can lead to severe cardiovascular effects and other systemic toxicities .

Metabolic Pathways

Isoetharine mesylate is metabolized primarily by sulfotransferases, which convert it into sulfated metabolites that are excreted in the urine . The compound’s metabolism is rapid, contributing to its short duration of action . The primary metabolic pathway involves the conjugation of isoetharine mesylate with sulfate groups, which increases its solubility and facilitates its excretion .

Transport and Distribution

Once inhaled, isoetharine mesylate is rapidly absorbed into the bloodstream and distributed to the target tissues, primarily the lungs . The compound’s distribution is influenced by its interaction with beta-2 adrenergic receptors, which are abundant in the bronchial smooth muscles . Isoetharine mesylate is also transported to other tissues, including the heart, where it can interact with beta-1 adrenergic receptors .

Subcellular Localization

Isoetharine mesylate primarily localizes to the plasma membrane of bronchial smooth muscle cells, where it binds to beta-2 adrenergic receptors . The compound’s activity is dependent on its localization to these receptors, as its effects are mediated through receptor activation and subsequent intracellular signaling pathways . There is no evidence to suggest that isoetharine mesylate undergoes significant post-translational modifications or targeting to other subcellular compartments .

準備方法

The synthetic routes for Isoetharine mesylate involve specific reaction conditions. While I don’t have access to proprietary industrial production methods, I can provide information on its chemical synthesis. Researchers have developed various synthetic pathways, but one common approach is through the following steps:

-

Alkylation of Catechol: : Isoetharine mesylate is synthesized by alkylating catechol with isopropyl bromide or isopropyl iodide . This reaction introduces the isopropyl group at the hydroxyl position of catechol.

-

Mesylation: : The resulting compound is then mesylated using methanesulfonyl chloride (MsCl) to form Isoetharine mesylate. This step involves the substitution of the hydroxyl group with the mesylate (methanesulfonate) group.

化学反応の分析

イソエタリン メシル酸塩は、いくつかの反応を受ける可能性があります。

酸化: さまざまな代謝産物を生成するために酸化されます。

メチル化: 前述のように、カテコール O-メチルトランスフェラーゼ (COMT) は、そのメチル化を仲介します。

cAMP 生成: イソエタリン メシル酸塩は、の生成を促進し、平滑筋弛緩をもたらします。

一般的な試薬には、イソプロピルブロミド 、MsCl 、およびメチル化反応に関与する酵素が含まれます。

4. 科学研究への応用

イソエタリン メシル酸塩は、さまざまな分野で応用されています。

医学: 気管支拡張剤として、呼吸器疾患の治療に役立ちます。

化学: そのユニークな構造と反応性は、化学研究の興味深い対象となります。

生物学: 研究者は、細胞シグナル伝達経路に対するその影響を調査しています。

類似化合物との比較

While Isoetharine mesylate stands out for its specific properties, it’s essential to compare it with related compounds:

Isoproterenol: Another β-adrenergic agonist used for similar purposes.

Terbutaline: A selective β2-adrenergic receptor agonist with bronchodilatory effects.

生物活性

Isoetharine mesylate, a selective beta-2 adrenergic agonist, plays a significant role in the treatment of respiratory conditions such as asthma, chronic bronchitis, and emphysema. This article delves into its biological activity, pharmacological properties, mechanisms of action, and relevant case studies.

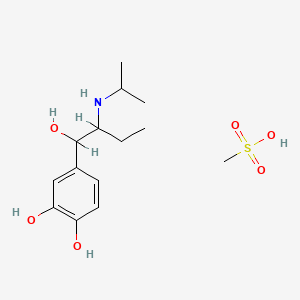

- Chemical Formula : C₁₄H₂₅NO₆S

- Molecular Weight : 335.42 g/mol

- CAS Number : 7279-75-6

- Solubility : Freely soluble in water and alcohol .

Isoetharine exerts its effects primarily by stimulating beta-2 adrenergic receptors located in bronchial smooth muscle. The activation of these receptors leads to:

- Increased cAMP Production : Isoetharine enhances adenyl cyclase activity, resulting in increased cyclic AMP (cAMP) levels.

- Bronchodilation : Elevated cAMP levels cause relaxation of bronchial smooth muscles, leading to bronchodilation within approximately 15 minutes post-inhalation .

- Ciliary Activity Stimulation : The drug also promotes ciliary movement, which aids in clearing mucus from the airways .

Pharmacological Profile

Isoetharine is characterized by its rapid onset and relatively short duration of action. It is primarily administered via inhalation to achieve immediate relief from bronchospasm. However, it also has some binding affinity to beta-1 adrenergic receptors, which may lead to potential cardiovascular side effects .

Pharmacodynamics and Pharmacokinetics

Comparative Studies

A clinical comparison between isoetharine and other bronchodilators such as albuterol demonstrated that while isoetharine provided a greater immediate effect in acute asthma management, it was associated with more side effects, particularly cardiovascular ones .

Use in COVID-19

Recent studies have explored the application of isoetharine mesylate as a fast-acting aerosolized bronchodilator for patients experiencing respiratory distress due to COVID-19. The findings suggest that it may help alleviate symptoms by improving airflow and oxygenation during acute respiratory episodes .

Research Findings

Research on isoetharine has included various methodologies such as mass spectrometry to analyze its dissociation pathways and pharmacokinetic behavior. For instance, a study utilizing collision-induced dissociation mass spectrometry revealed insights into the fragmentation patterns of isoetharine compared to other beta-2 agonists like salbutamol and formoterol, highlighting its unique chemical stability under specific conditions .

特性

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYAGMVKMXZVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045571 | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7279-75-6 | |

| Record name | Isoetharine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7279-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISOETHARINE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Isoetharine Mesylate in treating asthma?

A1: Isoetharine Mesylate acts as a beta-2 adrenergic agonist. [] When inhaled, it stimulates beta-2 adrenergic receptors primarily located in the smooth muscles of the bronchi in the lungs. This stimulation leads to the activation of adenylate cyclase, which increases the intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels promote relaxation of the bronchial smooth muscles, leading to bronchodilation and improved airflow in the lungs. []

Q2: What is the duration of the bronchodilatory effects of Isoetharine Mesylate?

A3: Studies indicate that the bronchodilatory effects of Isoetharine Mesylate are relatively short-lived. In a study involving individuals with mild, stable asthma, significant differences in lung function between Isoetharine Mesylate and a placebo were observed for a duration of up to two hours. [] This suggests that while Isoetharine Mesylate can provide rapid relief from bronchoconstriction, its effects are transient, and repeated dosing might be required to maintain bronchodilation over a more extended period.

Q3: Has Isoetharine Mesylate been associated with any unusual incidents related to its administration?

A4: There is a documented case report of a 62-year-old man with chronic obstructive pulmonary disease (COPD) who accidentally inhaled a metallic foreign body while using an Isoetharine Mesylate inhaler (Bronkometer). [] During an episode of bronchospasm, the patient unintentionally inhaled the assembled inhaler device, lodging it in his respiratory tract. This incident highlights the importance of patient education regarding the proper use of inhaler devices to prevent such occurrences.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。